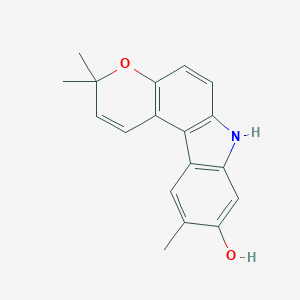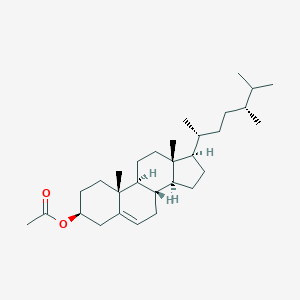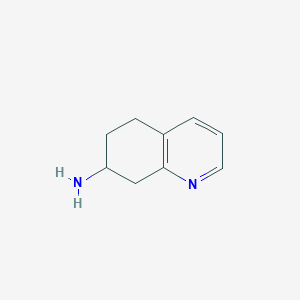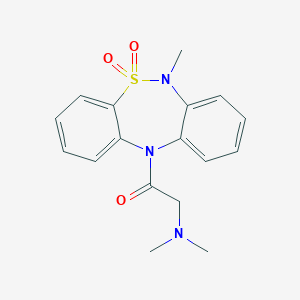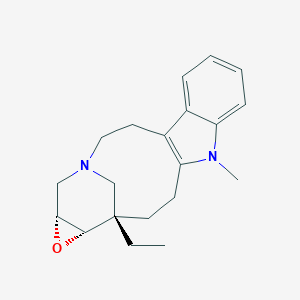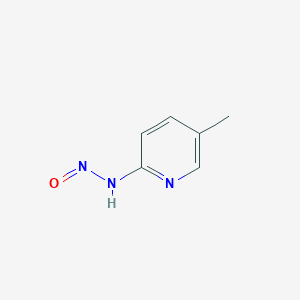
N-(5-methylpyridin-2-yl)nitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methylpyridin-2-yl)nitrous amide, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPN is a nitric oxide donor and has been found to have several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis Techniques
N-(5-methylpyridin-2-yl)nitrous amide, a derivative of nitropyridine, can be synthesized through various innovative techniques. The synthesis of related nitropyridyl carboxamides involves the reaction of 3-Nitropyridine with nitrogen-centered carboxylic acid amide anions in anhydrous DMSO, showcasing the versatility of nitropyridine derivatives in chemical synthesis (Amangasieva et al., 2018). Moreover, the formation of 4-dialkylaminopyridine derivatives from 3-nitropyran-2-one N-functionalized amidines through reaction with secondary amines and the existence of these compounds in tautomeric forms demonstrate the chemical complexity and adaptability of these compounds (Bertacche et al., 2007).
Chemical Reactions and Applications
The reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions has been explored, revealing their potential in synthesizing tetrazolinones and substituted amines through cycloaddition, rearrangement, and decarboxylation (Holt & Fiksdahl, 2007). These reactions not only underline the chemical richness of these compounds but also hint at their applications in creating complex molecular architectures.
Material Synthesis and Probe Development
The study of 2-aminoethylpyridine-based fluorescent compounds for detecting metal ions like Fe3+ and Hg2+ in aqueous media illustrates the application of nitropyridine derivatives in the development of chemical sensors. Such compounds can be specifically designed for environmental monitoring or biological systems, indicating the intersection of organic synthesis with practical applications in various fields (Singh et al., 2020).
Propiedades
IUPAC Name |
N-(5-methylpyridin-2-yl)nitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-2-3-6(7-4-5)8-9-10/h2-4H,1H3,(H,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASOXTKEANXGPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NN=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


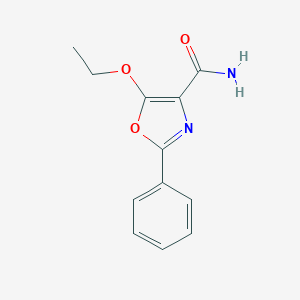
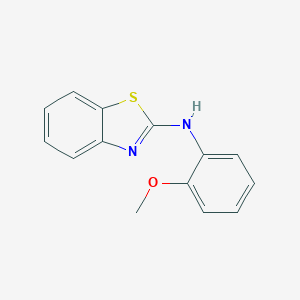

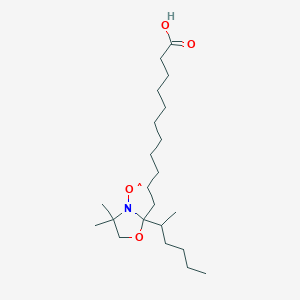
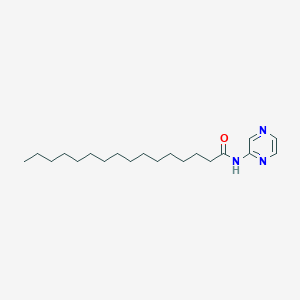
![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)
